2,3,4-Trimethoxybenzene-1-sulfonamide CAS number and properties
2,3,4-Trimethoxybenzene-1-sulfonamide CAS number and properties
An In-Depth Technical Guide to 2,3,4-Trimethoxybenzene-1-sulfonamide
Introduction
2,3,4-Trimethoxybenzene-1-sulfonamide is a distinct organic compound featuring a sulfonamide group attached to a trimethoxy-substituted benzene ring. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents, famously known as "sulfa drugs".[1][2][3] These compounds were among the first antimicrobial agents to be widely used and continue to be vital in the development of various pharmaceuticals due to their diverse biological activities.[1][2][4] The sulfonamide scaffold is recognized for its ability to mimic peptide bonds and engage in critical hydrogen bonding with biological targets.[5]
The trimethoxybenzene moiety, specifically the 2,3,4-substitution pattern, is also of significant pharmacological interest. This structural motif is found in trimetazidine, a well-established anti-ischemic drug used primarily for the treatment of angina pectoris.[6][7] The combination of these two pharmacologically significant scaffolds in a single molecule makes 2,3,4-Trimethoxybenzene-1-sulfonamide a compound of considerable interest for researchers in drug discovery and development. Its properties suggest potential applications in areas where both sulfonamide and trimetazidine-like activities could be beneficial.
This guide provides a comprehensive technical overview of 2,3,4-Trimethoxybenzene-1-sulfonamide, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, potential applications grounded in the established pharmacology of its constituent moieties, and essential safety information.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).[5] The key identifiers and properties for 2,3,4-Trimethoxybenzene-1-sulfonamide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 860514-43-8 | [8][9][10] |
| Molecular Formula | C9H13NO5S | [9] |
| Molecular Weight | 247.27 g/mol | [10] |
| IUPAC Name | 2,3,4-trimethoxybenzenesulfonamide | N/A |
| Purity (Commercially) | Typically ≥95% | [9][10] |
| Physical State | Solid (predicted) | N/A |
| Solubility | Insoluble in water (predicted). Soluble in organic solvents like dichloromethane, methanol. | [6][11] |
| Melting Point | Not explicitly reported. Related sulfonamides exhibit a wide range of melting points. | N/A |
Note: Experimental data for properties such as melting point and precise solubility are not widely available in the public domain for this specific isomer. Properties are inferred from related structures and general chemical principles.
Synthesis and Characterization
The classical and most direct method for synthesizing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a protected ammonia equivalent.[12] A logical and efficient synthetic route to 2,3,4-Trimethoxybenzene-1-sulfonamide would, therefore, start from the corresponding substituted benzene, 1,2,3-trimethoxybenzene.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Chlorosulfonation: 1,2,3-trimethoxybenzene is reacted with chlorosulfonic acid. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, directing the sulfonyl chloride group to an available position.
-
Amination: The resulting 2,3,4-trimethoxybenzene-1-sulfonyl chloride intermediate is then reacted with an ammonia source (e.g., aqueous ammonia) to displace the chloride and form the final primary sulfonamide product.
Characterization
The structural integrity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would confirm the arrangement of protons and carbons, including the characteristic shifts for the aromatic protons and the methoxy groups.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the exact molecular weight and elemental composition of the compound.[7]
-
Infrared (IR) Spectroscopy: FT-IR analysis would identify the key functional groups, particularly the characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide moiety.
Applications in Research and Drug Development
While specific biological data for 2,3,4-Trimethoxybenzene-1-sulfonamide is not extensively published, its potential can be inferred from the well-documented activities of its core structures.
The Sulfonamide Pharmacophore
The sulfonamide group is a privileged scaffold in drug design, exhibiting a vast range of biological activities.[1][2] Beyond its foundational role in antibacterial therapy, where it acts as a competitive inhibitor of dihydropteroate synthase to block folic acid synthesis in bacteria, the sulfonamide moiety is present in drugs with various other mechanisms.[4][6] These include:
-
Anticancer Agents: As inhibitors of enzymes like carbonic anhydrase or protein kinases.[2][5]
-
Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor, is a prominent example.[3]
-
Antiviral and Antifungal Agents .[1]
-
Diuretics and Antidiabetic Drugs .[2]
The 2,3,4-Trimethoxybenzyl Moiety
This part of the molecule is structurally related to trimetazidine, an anti-ischemic agent that works by inhibiting mitochondrial fatty acid β-oxidation.[6] This action shifts energy metabolism towards glucose oxidation, which is more efficient under ischemic conditions, thereby protecting cells from damage.[6]
Hypothesized Mechanism of Action
Combining these two moieties could lead to hybrid molecules with novel or synergistic therapeutic effects.[6] For instance, a molecule like 2,3,4-Trimethoxybenzene-1-sulfonamide could be investigated as an enzyme inhibitor, a common mechanism for sulfonamide-based drugs.[5] The sulfonamide group can act as a transition-state analog, binding tightly within an enzyme's active site.
Experimental Protocol: A Proposed Synthesis
Disclaimer: This protocol is a representative, hypothetical procedure based on established chemical principles for the synthesis of aryl sulfonamides. It must be adapted and optimized under controlled laboratory conditions by qualified personnel.
Step 1: Synthesis of 2,3,4-Trimethoxybenzene-1-sulfonyl Chloride
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 1,2,3-trimethoxybenzene (1.0 eq) to a suitable anhydrous solvent such as dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 5°C throughout the addition. Causality: Slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate or can be extracted with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer sequentially with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude sulfonyl chloride intermediate.
Step 2: Synthesis of 2,3,4-Trimethoxybenzene-1-sulfonamide
-
Preparation: Dissolve the crude 2,3,4-trimethoxybenzene-1-sulfonyl chloride from Step 1 in a minimal amount of a suitable solvent like acetone or THF.
-
Amination: Add this solution dropwise to a stirred, ice-cooled concentrated solution of aqueous ammonia (a large excess, e.g., 10-20 eq). Causality: A large excess of ammonia drives the reaction to completion and neutralizes the HCl byproduct.
-
Reaction: Stir the mixture vigorously at 0°C for 1 hour and then at room temperature overnight.
-
Isolation: The sulfonamide product will often precipitate from the reaction mixture. If not, reduce the volume of the solvent under vacuum.
-
Purification: Collect the solid product by filtration. Wash the solid with cold water to remove any remaining ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 2,3,4-Trimethoxybenzene-1-sulfonamide.
Safety and Handling
Disclaimer: This section provides general safety guidance. A comprehensive Safety Data Sheet (SDS) for this specific compound should be consulted. The hazard information is extrapolated from data on the related isomer, 2,4,6-Trimethoxybenzene-1-sulfonamide, and general chemical safety principles.[13]
-
GHS Hazard Statements (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[14][15]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[14][15]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.[14] If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[14]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[14][15]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[15]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[14]
-
-
Storage:
References
- BLD Pharm. (n.d.). 860514-43-8|2,3,4-Trimethoxybenzene-1-sulfonamide.
- Thoreauchem. (n.d.). 2,3,4-trimethoxybenzene-1-sulfonamide-860514-43-8.
- Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2,3,4-Trimethoxybenzene-1-sulfonamide - CAS:860514-43-8.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzene.
- PubChem. (n.d.). 2,4,6-Trimethoxybenzene-1-sulfonamide.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - 6,2´,4´-Trimethoxyflavone.
- TCI Chemicals. (n.d.). Safety Data Sheet - 3-Methoxycatechol.
- Fisher Scientific. (2025, December 21). Safety Data Sheet - 1,2,3-Trimethoxybenzene.
- ResearchGate. (2024, September 5). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs.
- Bisharat, et al. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- PubChemLite. (n.d.). 2,4,6-trimethoxybenzene-1-sulfonamide (C9H13NO5S).
- Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
- ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
- Ommega Publishers. (n.d.). Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene.
- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- SciSpace. (n.d.). Antimicrobial sulfonamide drugs.
- FooDB. (2010, April 8). Showing Compound 1,2,3-Trimethoxybenzene (FDB011683).
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 860514-43-8|2,3,4-Trimethoxybenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 9. 2,3,4-trimethoxybenzene-1-sulfonamide-860514-43-8 - Thoreauchem [thoreauchem.com]
- 10. 2,3,4-Trimethoxybenzene-1-sulfonamide - CAS:860514-43-8 - 北京欣恒研科技有限公司 [konoscience.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,4,6-Trimethoxybenzene-1-sulfonamide | C9H13NO5S | CID 54213982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. tcichemicals.com [tcichemicals.com]
